N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride
Description
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a fluorine atom at the 6-position, an isoxazole ring bearing a methyl group, and a 3-morpholinopropyl moiety linked via a carboxamide bridge. The fluorine atom on the benzothiazole ring contributes to electronic modulation and metabolic stability, while the morpholinopropyl group improves solubility through its tertiary amine and oxygen atoms .
Properties
IUPAC Name |
N-(6-fluoro-1,3-benzothiazol-2-yl)-5-methyl-N-(3-morpholin-4-ylpropyl)-1,2-oxazole-3-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3S.ClH/c1-13-11-16(22-27-13)18(25)24(6-2-5-23-7-9-26-10-8-23)19-21-15-4-3-14(20)12-17(15)28-19;/h3-4,11-12H,2,5-10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRRPRGXQIAURS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=C(C=C4)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride is a compound of significant interest in pharmaceutical research due to its unique structural features and promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Compound Structure and Properties
The compound's molecular formula is . It features a thiazole ring, an isoxazole moiety, and a morpholinopropyl group. The incorporation of fluorine in the benzo[d]thiazole segment enhances lipophilicity, potentially influencing pharmacokinetic properties and biological interactions.
The biological activity of this compound is primarily attributed to its ability to modulate key cellular pathways. Preliminary studies indicate that the compound can induce apoptosis in cancer cells through mechanisms involving:
- p53 Activation : The compound appears to activate the p53 tumor suppressor pathway, which plays a crucial role in regulating the cell cycle and inducing apoptosis.
- Mitochondrial Function : It may also influence mitochondrial dynamics, which are critical for energy production and apoptosis regulation.
Anticancer Activity
This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (μM) | Observations |
|---|---|---|
| Colo205 | 5.12 | Induces apoptosis |
| U937 | 4.67 | Modulates p53 pathway |
| MCF7 | 6.34 | Effective in reducing viability |
| A549 | 3.89 | Significant cytotoxicity |
These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .
Antibacterial and Anti-inflammatory Properties
In addition to its anticancer effects, derivatives of similar compounds have demonstrated antibacterial and anti-inflammatory activities. For instance:
- Antibacterial Activity : Related compounds have shown effectiveness against Gram-positive bacteria, indicating potential applications in treating bacterial infections.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways suggests it could be beneficial in conditions characterized by excessive inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into their potential therapeutic applications:
- Study on Lung Cancer Cell Lines : A study tested various derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358) using both 2D and 3D assays. Results indicated that compounds with similar structures exhibited high antitumor activity but also affected normal lung fibroblast cells (MRC-5), highlighting the need for further optimization to reduce toxicity .
- Antitumor Activity Assessment : Another investigation assessed multiple compounds with structural similarities, revealing that those with specific substitutions (e.g., nitro or chlorine groups) had enhanced binding affinity to DNA, contributing to their antitumor efficacy .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiazole Derivatives
Difluoro Analog (4,6-Difluorobenzo[d]thiazol-2-yl)
A closely related compound, N-(4,6-difluorobenzo[d]thiazol-2-yl)-5-methyl-N-(3-morpholinopropyl)isoxazole-3-carboxamide hydrochloride (), shares the same core structure but introduces a second fluorine at the 4-position of the benzothiazole. Key differences include:
- Lipophilicity: Dual fluorination may slightly elevate logP compared to the mono-fluoro derivative, balancing solubility and membrane penetration .
Thiadiazole/Thiazole-Containing Compounds ()
Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () and others in are cephalosporin antibiotics with thiadiazole/thiazole moieties. While these share heterocyclic components with the target compound, their core structures (β-lactam rings) and biological targets (bacterial penicillin-binding proteins) are distinct. This highlights the diversity of benzothiazole derivatives compared to thiadiazole-based therapeutics .
Research Findings and Implications
- Fluorine vs. Trifluoromethyl: The mono-fluoro substitution in the target compound likely offers a balance between metabolic stability (via reduced oxidative metabolism) and solubility, avoiding excessive lipophilicity associated with -CF₃ groups .
- Morpholinopropyl Role: The morpholine ring’s oxygen atom enhances solubility through hydrogen bonding, a critical advantage over non-polar analogs in .
- Salt Form : The hydrochloride salt improves bioavailability compared to free-base forms of structurally related compounds .
Q & A
Q. How do advanced chromatographic techniques resolve co-elution issues in purity analysis?
- Category : Analytical Chemistry
- Answer : Use UPLC with a BEH C18 column (1.7 µm) and 0.1% formic acid in water/acetonitrile mobile phase. For co-eluting impurities, employ tandem MS (MRM mode) or charged aerosol detection. Method validation per ICH Q2(R1) ensures specificity and LOQ < 0.1% .
Q. What in silico tools predict the compound’s potential off-target binding?
- Category : Toxicology Profiling
- Answer : SwissTargetPrediction and SEA (Similarity Ensemble Approach) identify off-target kinases or GPCRs. Molecular dynamics simulations (AMBER) assess binding stability to hERG channels, mitigating cardiotoxicity risks. Validate predictions with radioligand displacement assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
